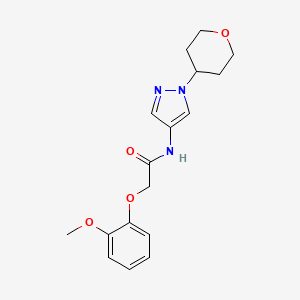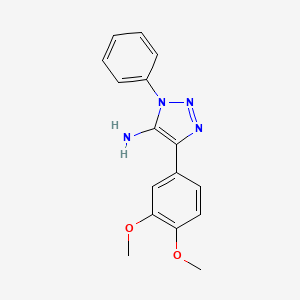
4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide, also known as compound X, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications in various fields.
科学的研究の応用
Modification and Analgesic Activity
A study by Ukrainets et al. (2019) on modifying the benzene moiety within the quinolone nucleus of closely related analogs aimed to enhance analgesic activity. The findings suggested that these chemical modifications exerted a weak influence on analgesic effectiveness, indicating minimal interaction with biological targets Modification of the Benzene Moiety in the Quinolone Nucleus of 4-Hydroxy-6,7-Dimethoxy-2-Oxo-N-(Pyridin-3-Ylmethyl)-1,2-Dihydroquinoline-3-Carboxamide as an Attempt to Enhance its Analgesic Activity.
Diuretic Properties and Structure-Activity Relationship
Research by Ukrainets et al. (2008) on alkyl-, arylalkyl-, and arylamides of a structurally similar compound to the focal chemical explored their diuretic properties, contributing to the understanding of structure-biological activity relationships 4-Hydroxy-2-quinolones 144. Alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and their diuretic properties.
Bioisosteric Replacements to Enhance Analgesic Properties
A study highlighted the use of bioisosteric replacements to improve the analgesic properties of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. This approach showed that specific isosteric replacements could notably increase analgesic activity, particularly with 3-pyridine derivatives Using Bioisosteric Replacements to Enhance the Analgesic Properties of 4-Hydroxy-6,7-Dimethoxy-2-oxo-1,2-Dihydroquinoline-3-Carboxamides.
Cholinesterase Inhibitors and Ca Channel Antagonists
Tomassoli et al. (2011) synthesized and evaluated a set of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives for their potential as cholinesterase inhibitors and calcium channel antagonists. Their research contributes to the development of therapeutic agents targeting neurodegenerative diseases Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonists.
Anti-Proliferative Agents
Banu et al. (2017) designed and synthesized a series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives as potential anti-proliferative agents. The study's findings, supported by molecular docking studies, identified several compounds with significant activity against various cancer cell lines Design, synthesis and docking studies of novel 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivatives as a potential anti-proliferative agents.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide' involves the condensation of 3-carboxamido-4-hydroxy-1,2-dihydroquinoline with pyridine-3-carboxaldehyde followed by oxidation and reduction steps.", "Starting Materials": [ "3-carboxamido-4-hydroxy-1,2-dihydroquinoline", "pyridine-3-carboxaldehyde", "sodium periodate", "sodium borohydride", "acetic acid", "sodium acetate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 3-carboxamido-4-hydroxy-1,2-dihydroquinoline with pyridine-3-carboxaldehyde in the presence of acetic acid and sodium acetate to form 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide.", "Step 2: Oxidation of the product from step 1 with sodium periodate in water to form the corresponding quinoline-3-carboxylic acid.", "Step 3: Reduction of the quinoline-3-carboxylic acid from step 2 with sodium borohydride in ethyl acetate to form the final product '4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide'." ] } | |
CAS番号 |
313986-03-7 |
分子式 |
C16H13N3O3 |
分子量 |
295.298 |
IUPAC名 |
4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c20-14-11-5-1-2-6-12(11)19-16(22)13(14)15(21)18-9-10-4-3-7-17-8-10/h1-8H,9H2,(H,18,21)(H2,19,20,22) |
InChIキー |
ILGKTHYZRKKNKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CN=CC=C3)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-(4-formylphenoxy)acetyl]amino]-N-propylpropanamide](/img/structure/B2634947.png)
![1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B2634949.png)
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-fluorobenzyl)oxy]iminoformamide](/img/structure/B2634950.png)
![2-(4-chlorophenoxy)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2634952.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2634954.png)
![3-[(2,5-difluorophenyl)carbamoyl]propanoic Acid](/img/structure/B2634955.png)
![(5-Chloro-2-methoxyphenyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2634956.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2634958.png)


![2-[6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2634961.png)

![(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol](/img/structure/B2634968.png)
